molecular formula C26H23FN4O2 B2656622 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one CAS No. 941877-10-7

1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one

Cat. No.: B2656622
CAS No.: 941877-10-7
M. Wt: 442.494
InChI Key: DKDMLHPIOKFUMW-UHFFFAOYSA-N
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Description

1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one typically involves multiple steps, starting with the preparation of key intermediates. The reaction conditions often require the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with altered electronic properties, while substitution reactions can introduce various functional groups to the piperazine ring .

Mechanism of Action

The mechanism of action of 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit equilibrative nucleoside transporters (ENTs), particularly ENT2, by binding to a unique site on the transporter . This inhibition affects nucleotide synthesis and adenosine regulation, which are critical for various cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one is unique due to its specific structural features, which confer distinct biological activity and selectivity. Its ability to selectively inhibit ENT2 over ENT1 sets it apart from other similar compounds, making it a valuable tool in both research and therapeutic applications .

Properties

IUPAC Name

1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-phenylquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN4O2/c27-20-10-12-21(13-11-20)29-14-16-30(17-15-29)24(32)18-31-23-9-5-4-8-22(23)25(28-26(31)33)19-6-2-1-3-7-19/h1-13H,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDMLHPIOKFUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C4=CC=CC=C4C(=NC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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